Erythrinin A

Descripción general

Descripción

Erythrinin A is a naturally occurring alkaloid found in the genus Erythrina, which belongs to the family Leguminosae. This genus consists of approximately 110 species of trees and shrubs, many of which have been traditionally used for their medicinal properties. This compound is one of the many secondary metabolites isolated from these plants and has garnered interest due to its potential pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin A involves several steps, starting from simple precursors. One common synthetic route includes the oxidative coupling of two tyrosine units, followed by intramolecular rearrangement to form the erythrinan core. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperatures and pH levels.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the seeds and bark of Erythrina species, remains a viable method. The extraction process involves solvent extraction followed by chromatographic purification to isolate the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: Erythrinin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities.

Aplicaciones Científicas De Investigación

Chemistry: Erythrinin A serves as a model compound for studying the synthesis and reactivity of erythrinan alkaloids.

Biology: It has been investigated for its potential as an anti-diabetic agent through molecular docking studies with target proteins.

Medicine: this compound exhibits potential pharmacological activities, including anti-inflammatory, antioxidant, and analgesic effects. It has been studied for its ability to inhibit leukotriene production and suppress pro-oxidants.

Industry: The antioxidant properties of this compound make it a candidate for use in formulations aimed at reducing oxidative stress and inflammation.

Mecanismo De Acción

The mechanism of action of Erythrinin A involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound suppresses pro-oxidants and inhibits inflammatory signaling pathways such as MAPK, AP1, and NFκB.

Anti-inflammatory Activity: It inhibits the production of leukotriene B4, a metabolite of the 5-lipoxygenase pathway, thereby reducing inflammation.

Analgesic Activity: this compound modulates nociceptive processes, potentially through its antioxidant and anti-inflammatory effects.

Comparación Con Compuestos Similares

- Erythraline

- Erysodine

- Erysovine

Each of these compounds has distinct pharmacological profiles, but Erythrinin A stands out for its potential therapeutic applications in managing oxidative stress and inflammation.

Actividad Biológica

Erythrinin A is a notable member of the erythrinan alkaloids derived from the Erythrina genus, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily extracted from the bark and leaves of various Erythrina species, such as Erythrina variegata and Erythrina crista-galli. It belongs to a larger family of erythrinan alkaloids, which are characterized by their unique structural features, including a fused ring system that contributes to their biological properties.

Pharmacological Activities

The pharmacological activities of this compound can be categorized into several key areas:

-

Cytotoxicity and Anticancer Activity

- This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis through both intrinsic and extrinsic pathways, characterized by DNA fragmentation and cell shrinkage. The activation of caspases plays a crucial role in this process .

- In vitro studies indicate that this compound effectively inhibits the proliferation of leukemia cells, suggesting its potential as an anticancer agent .

-

Neuropharmacological Effects

- Research indicates that this compound may possess central nervous system (CNS) activity. It has been observed to exhibit neuroprotective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms that mitigate oxidative stress .

- The compound has also shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety.

-

Anti-inflammatory Properties

- This compound demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in conditions characterized by chronic inflammation .

- The compound's ability to reduce inflammation may contribute to its therapeutic potential in various inflammatory diseases.

- Antimicrobial Activity

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates apoptotic pathways via caspase activation, leading to programmed cell death in cancer cells .

- Antioxidant Activity : this compound may scavenge free radicals, reducing oxidative stress and protecting cells from damage.

- Modulation of Enzymatic Activity : It has been reported to influence various enzymes involved in inflammation and neurotransmission, thus altering physiological responses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a preclinical model of leukemia, administration of this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups. The study indicated that the compound's mechanism involved apoptosis induction in malignant cells.

- Case Study 2 : Another study focused on neuroprotective effects demonstrated that this compound administration led to improved cognitive function in models of neurodegeneration. The findings suggest that the compound may protect neurons from oxidative damage.

Research Findings Summary

Propiedades

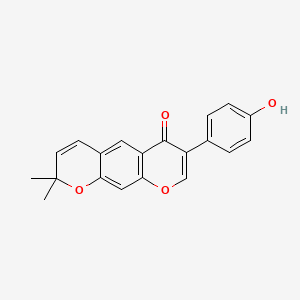

IUPAC Name |

7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-15-18(10-17(13)24-20)23-11-16(19(15)22)12-3-5-14(21)6-4-12/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGQCONNJCHXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146462 | |

| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63807-86-3 | |

| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63807-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the natural sources of Erythrinin A?

A1: this compound has been primarily isolated from the bark of Erythrina variegata. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized from 3-aryl-1-(2,2-dimethyl-6-chromanyl)propenones via thallium(III) nitrate mediated reactions. This method also allows for the synthesis of related dihydropyrano- and pyranoisoflavones. [, ]

Q3: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A3: While specific SAR studies focusing solely on this compound are limited, research on related prenylated flavonoids suggests the prenyl group on the B ring plays a crucial role in inhibiting enzymes like PTP1B. [] Further investigation into this compound's structure-activity relationships could provide valuable insights into its mechanism of action and potential therapeutic applications.

Q4: What other isoflavonoids are found alongside this compound in Erythrina species?

A6: Erythrina species contain a diverse array of isoflavonoids. Apart from this compound, researchers have identified compounds like Erythrinin B, Erythrinin C, alpinumisoflavone, eryvarin A, and several others. [, , ] This highlights the rich phytochemical diversity within this genus.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.